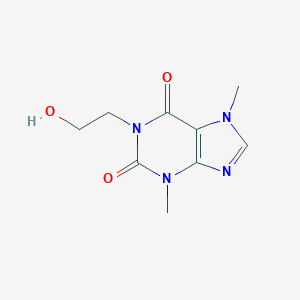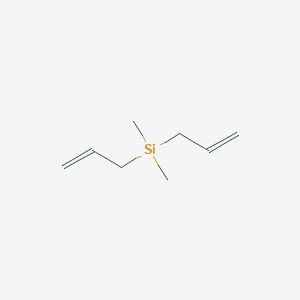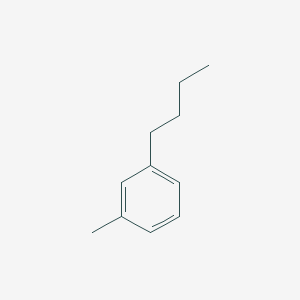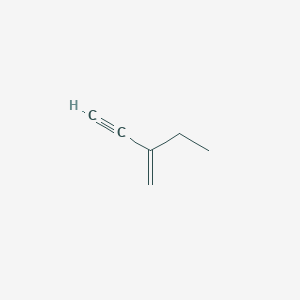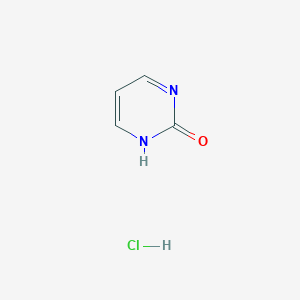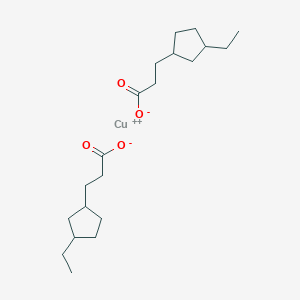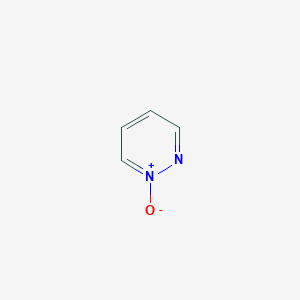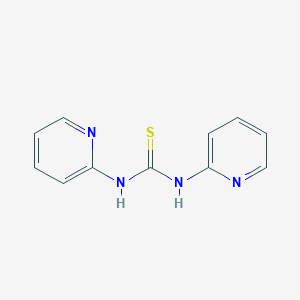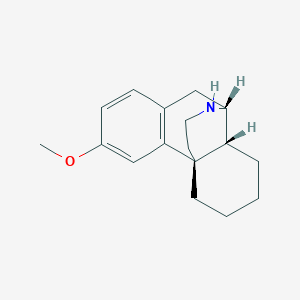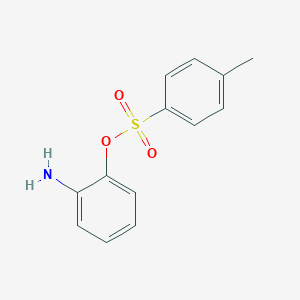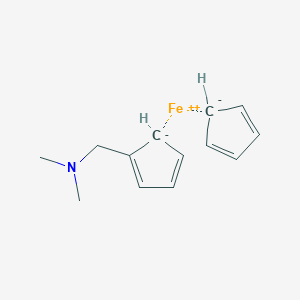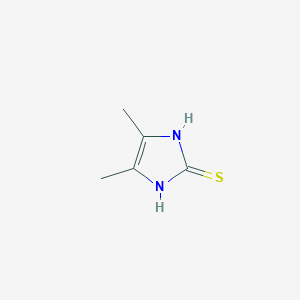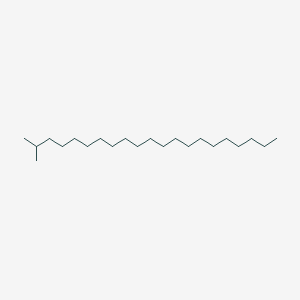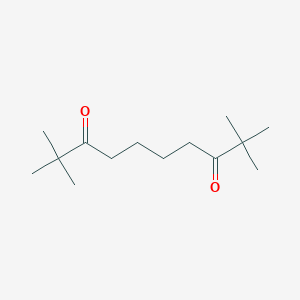
3,8-Decanedione, 2,2,9,9-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Decanedione, 2,2,9,9-tetramethyl- is a chemical compound that is commonly known as muscone. It is a musk odorant that is used in perfumes and fragrances due to its strong and long-lasting scent. Muscone is a cyclic ketone that is synthesized from muscone precursors.
Mechanism Of Action
Muscone exerts its effects through a variety of mechanisms. It has been shown to inhibit the activity of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Muscone also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress. Muscone has been found to modulate the activity of multiple signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Biochemical And Physiological Effects
Muscone has a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are both involved in the development of many diseases. Muscone has been shown to improve cognitive function and memory in animal models. It has also been found to have analgesic effects and to reduce the severity of neuropathic pain.
Advantages And Limitations For Lab Experiments
Muscone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Muscone has a strong and long-lasting scent, which makes it useful for olfactory experiments. However, muscone has some limitations for lab experiments. It is a relatively expensive compound that is difficult to obtain in large quantities. Muscone also has a strong odor that can interfere with other experiments.
Future Directions
There are several future directions for the study of muscone. Muscone has potential applications in the treatment of cancer, neurodegenerative disorders, and other diseases. Future research should focus on the development of muscone analogs that have improved pharmacological properties. The mechanism of action of muscone should also be further elucidated to identify new therapeutic targets. Finally, the potential toxicological effects of muscone should be investigated to ensure its safety for human use.
Conclusion:
In conclusion, muscone is a cyclic ketone that is synthesized from muscone precursors. It has been extensively studied for its scientific research application, including its anti-inflammatory, anti-cancer, and neuroprotective properties. Muscone exerts its effects through a variety of mechanisms, including the inhibition of inflammatory cytokines and the activation of the Nrf2 pathway. Muscone has a variety of biochemical and physiological effects, including reducing inflammation and oxidative stress and improving cognitive function and memory. Muscone has several advantages for lab experiments, but also has some limitations. Future research should focus on the development of muscone analogs and the identification of new therapeutic targets.
Synthesis Methods
Muscone is synthesized from muscone precursors that are extracted from musk deer glands. The synthesis of muscone involves the oxidation of muscone precursors through a series of chemical reactions. The first step in the synthesis of muscone is the isolation of muscone precursors from musk deer glands. The muscone precursors are then oxidized using a variety of chemical reagents, such as potassium permanganate or chromium trioxide, to produce muscone.
Scientific Research Applications
Muscone has been extensively studied for its scientific research application. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. Muscone has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to protect neurons from damage caused by oxidative stress. Muscone has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
CAS RN |
1490-36-4 |
|---|---|
Product Name |
3,8-Decanedione, 2,2,9,9-tetramethyl- |
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
2,2,9,9-tetramethyldecane-3,8-dione |
InChI |
InChI=1S/C14H26O2/c1-13(2,3)11(15)9-7-8-10-12(16)14(4,5)6/h7-10H2,1-6H3 |
InChI Key |
WQWLTXSXTAAZEJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)CCCCC(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C(=O)CCCCC(=O)C(C)(C)C |
synonyms |
2,2,9,9-Tetramethyl-3,8-decanedione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(8S,9S,10S,13S,14S,17R)-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B75013.png)
